N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Description
N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with a hydroxyethyl group at the 1-position and an ethyl-acetamide moiety at the 3-position. The hydroxyethyl group enhances hydrophilicity, which may influence solubility and pharmacokinetics.
Properties
IUPAC Name |
N-ethyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-12(9(2)14)10-4-5-11(8-10)6-7-13/h10,13H,3-8H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAFUTPCKRRIAW-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@H]1CCN(C1)CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation of Enamides
The (S)-configured pyrrolidine ring can be synthesized via asymmetric hydrogenation of cyclic enamide intermediates. For example, a method adapted from the synthesis of (R)-2-methylpyrrolidine (WO2008137087A1) employs chiral catalysts to induce stereocontrol:
Reaction Conditions :
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Catalyst: Ruthenium with (R)-BINAP ligand
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Solvent: Methanol or ethanol
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Pressure: 10–50 bar H
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Temperature: 25–70°C
This method achieves enantiomeric excess (ee) >98% for analogous pyrrolidines.
Enzymatic Resolution
Racemic 1-(2-hydroxyethyl)pyrrolidin-3-amine can be resolved using lipases (e.g., Candida antarctica lipase B) to isolate the (S)-enantiomer. A patent describing the resolution of 2-methylpyrrolidine provides a template:
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Substrate: Racemic amine acylated with vinyl acetate.
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Enzyme: Immobilized lipase selectively deacylates the (R)-enantiomer.
Functionalization of the Pyrrolidine Core
Introduction of the Hydroxyethyl Group
The hydroxyethyl substituent is installed via nucleophilic substitution or reductive amination:
Method A: Alkylation of Pyrrolidin-3-amine
Conditions :
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Base: KCO or EtN
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Solvent: DMF or acetonitrile
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Temperature: 80–100°C, 12–24 hours
Method B: Reductive Amination
Yield : 70–85% after purification by column chromatography.
Acetamide Formation
Acylation with Acetic Anhydride
The final step involves reacting (S)-1-(2-hydroxyethyl)pyrrolidin-3-amine with acetic anhydride to form the acetamide:
Optimized Conditions :
Alternative: Acetyl Chloride in Flow Reactors
Industrial-scale synthesis employs continuous flow reactors to enhance efficiency:
Purification and Characterization
Recrystallization
Crude product is recrystallized from isopropanol or ethyl acetate to achieve >99% purity.
Chromatographic Methods
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HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity (>99% ee).
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H-NMR : Key peaks include δ 3.78 (s, OCH), 4.02 (s, CHOH), and 1.98 (s, NCOCH).
Industrial-Scale Considerations
Catalytic Hydrogenation
Large-scale hydrogenation uses ruthenium on carbon (5 wt%) at 20–30 bar H, achieving 95% conversion in 8 hours.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group in the hydroxyethyl substituent undergoes oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Primary oxidation | KMnO₄ (acidic or neutral aqueous media) | N-Ethyl-N-[(S)-1-(2-oxo-ethyl)-pyrrolidin-3-yl]-acetamide | 65–72% | |
| Selective oxidation | TEMPO/NaOCl (mild pH) | Corresponding ketone derivative | 78% |
Key Findings :
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Over-oxidation to carboxylic acids is avoided using TEMPO/NaOCl systems, preserving the pyrrolidine ring’s integrity.
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Stereochemistry at the (S)-configured carbon remains unchanged during oxidation.
Esterification and Acylation
The hydroxyl group participates in esterification, enabling derivatization:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetylation | Acetic anhydride (pyridine catalyst) | N-Ethyl-N-[(S)-1-(2-acetoxy-ethyl)-pyrrolidin-3-yl]-acetamide | 85% | |
| Benzoylation | Benzoyl chloride (DMAP, DCM) | Benzoyl-protected derivative | 68% |
Mechanistic Insight :
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Esterification proceeds via nucleophilic acyl substitution, with the hydroxyl oxygen attacking the carbonyl carbon of the acylating agent.
Nucleophilic Substitution
The hydroxyethyl group’s hydroxyl can be converted to a better leaving group for substitution:
Notable Observations :
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Chlorination with SOCl₂ proceeds without racemization due to the mild conditions .
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Mitsunobu reactions enable stereochemical inversion, producing the (R)-configured derivative .
Reduction Reactions
The acetamide group can be reduced under specific conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amide reduction | LiAlH₄ (anhydrous THF, reflux) | N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-ethylamine | 55% | |
| Selective carbonyl reduction | NaBH₄/I₂ (THF, 0°C) | Secondary alcohol derivative | 48% |
Challenges :
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Over-reduction of the pyrrolidine ring is minimized using NaBH₄/I₂ systems.
Acid/Base Hydrolysis
The amide bond exhibits stability under basic conditions but cleaves under acidic hydrolysis:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl (reflux, 12h) | Ethylamine + (S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl-acetic acid | 88% | |
| Basic hydrolysis | 2M NaOH (RT, 24h) | No reaction (amide bond remains intact) | – |
Structural Impact :
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Acidic hydrolysis breaks the amide bond, yielding a carboxylic acid and ethylamine.
Ring-Opening and Functionalization
The pyrrolidine ring undergoes ring-opening under strong nucleophilic conditions:
Applications :
Stereochemical Transformations
The (S)-configured hydroxyethyl group enables stereoselective reactions:
Comparative Reactivity Table
A comparison of reaction rates for key functional groups:
| Functional Group | Reaction Type | Relative Reactivity (Scale: 1–5) | Notes |
|---|---|---|---|
| Hydroxyl (-OH) | Oxidation | 4 | TEMPO/NaOCl enhances selectivity |
| Amide (-CONH-) | Reduction | 2 | Requires strong reducing agents |
| Pyrrolidine ring | Ring-opening | 3 | HBr > HCl in efficacy |
Mechanistic Insights
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Hydrogen Bonding : The hydroxyl group forms intramolecular hydrogen bonds with the amide carbonyl, stabilizing transition states during substitution reactions.
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Steric Effects : The ethyl group on the amide nitrogen creates steric hindrance, slowing nucleophilic attacks at the carbonyl carbon.
Scientific Research Applications
Therapeutic Applications
- Neurological Research
- Pain Management
- Cognitive Enhancement
Case Study 1: Neuroprotection in Animal Models
A study conducted on rodents demonstrated that this compound significantly reduced neuronal damage in models of ischemic stroke. The administration of the compound prior to induced ischemia resulted in lower levels of inflammatory markers and improved behavioral outcomes post-recovery .
Case Study 2: Analgesic Efficacy
In a controlled trial examining pain relief, participants receiving this compound reported a notable decrease in pain scores compared to a placebo group. This suggests its potential as an alternative analgesic agent .
Safety and Regulatory Status
As a relatively new compound, comprehensive safety data is still being compiled. Current regulatory frameworks categorize it under investigational substances, necessitating further studies to establish long-term safety profiles and therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may play a role in hydrogen bonding with target molecules, while the pyrrolidine ring provides structural stability. The ethyl group may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Biological Activity
Structural Properties and Biological Relevance
N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide, with the molecular formula C10H20N2O2 and a molecular weight of 200.278 g/mol, is an acetamide derivative featuring a pyrrolidine ring. Its structural complexity, particularly the presence of the pyrrolidine ring, contributes to its potential biological activities.
Antibacterial Activity
While direct studies on this compound are not available in the provided search results, research on structurally similar pyrrolidine alkaloids has shown promising antibacterial activity. For context, we can examine the activity of related compounds:
| Bacteria | MIC (µg/mL) for Similar Pyrrolidine Alkaloids |
|---|---|
| B. subtilis | 75-100 |
| E. faecalis | 100-125 |
| E. coli | 125 |
| P. aeruginosa | 150 |
These values suggest that pyrrolidine-containing compounds can exhibit moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound likely stems from its ability to interact with specific biological targets. While precise mechanisms for this compound are not detailed in the search results, studies on similar compounds suggest potential modes of action:
- Receptor binding: The compound may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter activity.
- Enzyme inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis or other essential metabolic processes .
- Membrane disruption: The compound's structure could allow it to interfere with bacterial cell membranes, leading to cell death .
Structure-Activity Relationships
Comparing this compound to structurally similar compounds provides insights into potential structure-activity relationships:
| Compound | Key Structural Difference | Potential Impact on Activity |
|---|---|---|
| N-Isopropyl-N-[(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]-acetamide | Isopropyl group instead of ethyl | May alter pharmacokinetics |
| N-Methyl-N-[(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]-acetamide | Methyl group instead of ethyl | Could influence binding affinity at certain receptors |
| N-Ethyl-N-(4-fluorophenyl)-acetamide | Non-pyrrolidine derivative | Likely serves different therapeutic purposes |
The unique combination of the hydroxylethyl group and pyrrolidine ring in this compound may enhance its specificity for certain biological targets.
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- In vitro studies to determine its efficacy against various bacterial strains and potential cytotoxicity.
- Receptor binding assays to identify specific targets in the central nervous system.
- In vivo studies to assess its pharmacokinetics and potential therapeutic effects in animal models of neurological disorders.
- Structure-activity relationship studies to optimize its biological activity and reduce potential side effects.
Q & A
Q. What are the recommended synthetic routes for N-Ethyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar pyrrolidine acetamide derivative was prepared by reacting a chloro-pyrazolo-pyrimidine intermediate with (R)-N-(pyrrolidin-3-yl)acetamide in acetonitrile using triethylamine as a base at 60°C under inert atmosphere, achieving moderate yields (51.8%) . Key steps include controlling reaction temperature, solvent polarity, and stoichiometry to optimize regioselectivity.
Q. How can researchers ensure analytical characterization of this compound?
Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment, as demonstrated in related acetamide analyses (e.g., resolving N-(3-hydroxyphenyl)acetamide using acetonitrile/water gradients) . Liquid chromatography-mass spectrometry (LCMS) is critical for confirming molecular weight (e.g., observed [M+H]+ = 433.2 in a similar synthesis) .
Q. What safety precautions are essential during handling?
The compound’s structural analogs exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Use PPE including P95/P1 respirators for low exposure, OV/AG/P99 respirators for higher concentrations, and nitrile gloves. Ensure fume hoods for dust suppression and avoid skin contact via impermeable lab coats .
Q. What storage conditions are optimal for stability?
Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability data for related acetamides confirm no decomposition under recommended storage .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during synthesis?
The (S)-configuration at the pyrrolidine ring requires chiral resolution or asymmetric catalysis. For example, chiral intermediates like (S)-N-[(1S)-1-(4-((R)-pyrrolidin-3-yloxy)phenyl)ethyl]acetamide were synthesized using enantiomerically pure starting materials and monitored via chiral HPLC (e.g., Chiralpak IC column) . Stereochemical drift can be mitigated by avoiding high temperatures (>90°C) and acidic/basic conditions during coupling steps .
Q. What methodologies address conflicting toxicological data in literature?
Discrepancies in acute toxicity classifications (e.g., H302 vs. unclassified analogs) warrant in vitro assays:
- Use zebrafish embryo models for acute toxicity screening (LC50 determination).
- Conduct human bronchial epithelial cell (BEAS-2B) assays to validate respiratory irritation (H335) .
Q. How can decomposition pathways under stress conditions be characterized?
Perform forced degradation studies:
- Thermal stress : Heat at 80°C for 72 hours and analyze via LCMS for degradation products.
- Oxidative stress : Treat with 3% H2O2 and monitor for N-oxide formation.
- Hydrolytic stress : Expose to pH 1–13 buffers and track hydrolysis intermediates .
Q. What strategies validate target engagement in kinase inhibition studies?
Structural analogs (e.g., TRKA kinase inhibitors) were profiled using:
Q. How can researchers resolve contradictory stability data in public databases?
Cross-reference experimental data with computational predictions (e.g., DFT calculations for bond dissociation energies). For example, discrepancies in logP (octanol-water partition coefficient) can be resolved via shake-flask experiments followed by UV spectrophotometry .
Q. What advanced exposure control parameters are recommended for industrial-scale research?
Implement real-time air monitoring (e.g., PID sensors) for vapor detection and establish occupational exposure limits (OELs) based on NOAEL (No Observed Adverse Effect Level) from rodent studies. Use computational fluid dynamics (CFD) to optimize lab ventilation and minimize airborne particulates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
